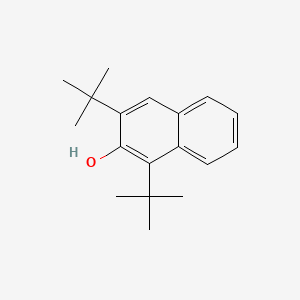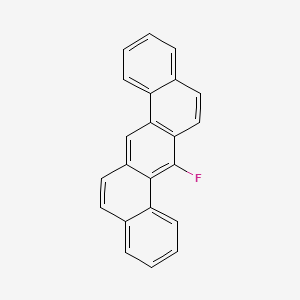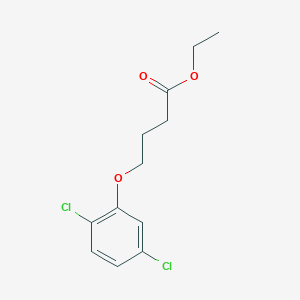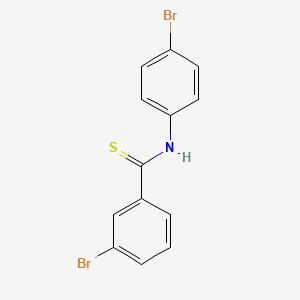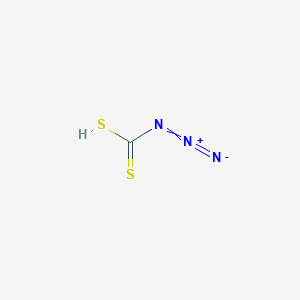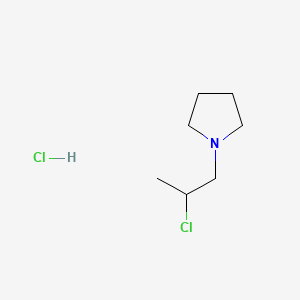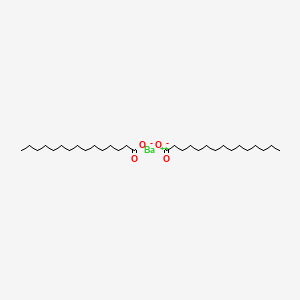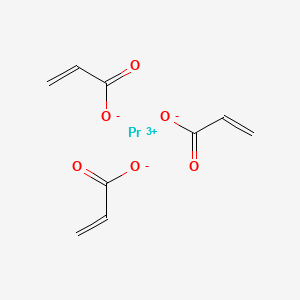
Praseodymium(3+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(3+) acrylate is a coordination compound formed by the interaction of praseodymium ions in the +3 oxidation state with acrylate ions. Praseodymium is a rare earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties . Acrylate ions are derived from acrylic acid, a widely used monomer in the production of polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Praseodymium(3+) acrylate can be synthesized through the reaction of praseodymium(III) chloride with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the praseodymium(III) chloride being dissolved in water and then mixed with a solution of sodium acrylate. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium(III) chloride and sodium acrylate, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Praseodymium(3+) acrylate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to praseodymium(IV) under specific conditions.
Reduction: The praseodymium(3+) ion can be reduced to praseodymium(II) in the presence of strong reducing agents.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
Oxidation: Praseodymium(IV) compounds.
Reduction: Praseodymium(II) compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Praseodymium(3+) acrylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of praseodymium-based materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as praseodymium-doped polymers and resins for optical and electronic applications
Mecanismo De Acción
The mechanism of action of praseodymium(3+) acrylate involves its interaction with molecular targets through coordination chemistry. The praseodymium(3+) ion can form stable complexes with various ligands, influencing the electronic and structural properties of the compound. These interactions can affect the compound’s reactivity, solubility, and other physicochemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Praseodymium(3+) acetate: Another coordination compound with praseodymium in the +3 oxidation state, but with acetate ligands instead of acrylate.
Praseodymium(3+) chloride: A simple salt of praseodymium in the +3 oxidation state, used as a starting material for various praseodymium compounds.
Uniqueness
Praseodymium(3+) acrylate is unique due to the presence of acrylate ligands, which impart specific properties such as enhanced reactivity and potential for polymerization. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of advanced materials and catalysts .
Propiedades
Número CAS |
74512-57-5 |
|---|---|
Fórmula molecular |
C9H9O6Pr |
Peso molecular |
354.07 g/mol |
Nombre IUPAC |
praseodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Pr/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
GJVPQZRXFFHPGI-UHFFFAOYSA-K |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Pr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


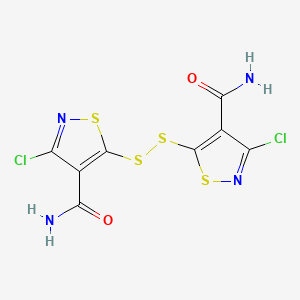

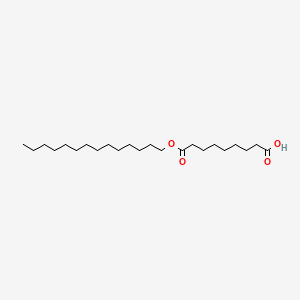
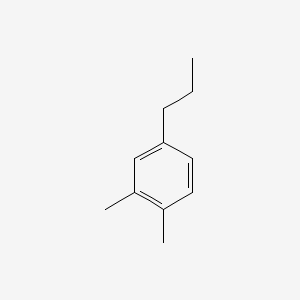
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

